
5-羧基四甲基罗丹明琥珀酰亚胺酯
描述
5-Carboxytetramethylrhodamine succinimidyl ester (5-TAMRA-SE) is an amine-reactive fluorescent probe . It has been used in double site-directed peptide modification to label proteinase substrates for use in FRET assays .
Synthesis Analysis
The succinimidyl ester reacts readily with primary or secondary amines under mild conditions . It is used as an amine coupling reagent to form 5-carboxy-tetramethylrhodamine (5-TAMRA) derivatized compounds .Molecular Structure Analysis
The empirical formula of 5-Carboxytetramethylrhodamine succinimidyl ester is C29H25N3O7 . The molecular weight is 527.52 .Chemical Reactions Analysis
5-Carboxytetramethylrhodamine succinimidyl ester is an amine-reactive fluorescent probe . It has been used in double site-directed peptide modification to label proteinase substrates for use in FRET assays .Physical And Chemical Properties Analysis
5-Carboxytetramethylrhodamine succinimidyl ester is soluble in DMF and acetonitrile . It exhibits excitation and emission at 542 nm and 575 nm, respectively .科学研究应用
蛋白质标记
5-TAMRA-SE 广泛应用于蛋白质分析试剂中,用于交联、标记和蛋白质修饰 . 它是一种重要的荧光团,用于制备蛋白质偶联物 .
寡核苷酸标记
TMR 的羧酸,在 TAMRA 的名称下,已成为寡核苷酸标记染料的突出代表 . 这使得它成为遗传研究和诊断中宝贵的工具。
自动化 DNA 测序
除了寡核苷酸标记外,TAMRA 还用于自动 DNA 测序应用 . 这有助于识别和分析遗传序列。
酶底物
5-TAMRA 衍生化合物用作酶底物 . 这使研究人员能够研究酶的活性,动力学。
分子探针
5-TAMRA-SE 可用于创建分子探针 . 这些探针可用于检测或量化生物分子,使其在各种研究应用中发挥作用。
分子信标
分子信标用于分子生物学中检测特定的 DNA 序列,可以使用 5-TAMRA-SE 创建 .
荧光共振能量转移 (FRET) 伙伴
5-TAMRA-SE 用于创建 FRET 伙伴 . FRET 是一种用于测量两个发色团之间距离的技术,在研究生物分子之间的相互作用中很有用。
免疫荧光探针
5-TAMRA-SE 可用于标记抗体,用作免疫荧光探针 . 这允许在样品中可视化和检测特定抗原。
作用机制
Target of Action
5-TAMRA-SE is an amine-reactive fluorescent probe . Its primary targets are primary or secondary amines present in various biological molecules . These amines are often found in proteins, making them a common target for 5-TAMRA-SE.
Mode of Action
The succinimidyl ester group in 5-TAMRA-SE reacts readily with primary or secondary amines under mild conditions . This reaction results in the formation of stable amide bonds, attaching the 5-TAMRA moiety to the target molecule . The 5-TAMRA group is a fluorescent dye, which allows the labeled target molecule to be detected and studied using fluorescence-based techniques .
Biochemical Pathways
5-TAMRA-SE does not directly participate in any specific biochemical pathways. Instead, it is used as a tool to study these pathways. By labeling target molecules with 5-TAMRA-SE, researchers can track the movement and interactions of these molecules within cells. This can provide valuable insights into the roles of these molecules in various biochemical pathways .
Pharmacokinetics
Like other succinimidyl esters, it is likely to be unstable in aqueous solutions and should be stored under desiccating conditions .
Result of Action
The primary result of 5-TAMRA-SE action is the labeling of target molecules with the 5-TAMRA fluorescent dye. This allows for the visualization of these molecules under a fluorescence microscope or detection using other fluorescence-based techniques . This can provide valuable information about the location, movement, and interactions of these molecules within cells.
Action Environment
The action of 5-TAMRA-SE can be influenced by various environmental factors. For example, the efficiency of amine labeling can be affected by the pH of the solution, with optimal labeling typically occurring at around pH 8-9 . Additionally, the fluorescence of the 5-TAMRA group can be influenced by factors such as temperature and the presence of other fluorescent substances .
未来方向
5-Carboxy-tetramethylrhodamine N-succinimidyl ester (5-TAMRA) is used as an amine coupling reagent to form 5-carboxy-tetramethylrhodamine (5-TAMRA) derivatized compounds. These derivatized compounds may be used in applications as enzyme substrates, molecular probes, molecular beacons, and as fluorescence resonance energy transfer (FRET) partners .
属性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFRSNKRTNUMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376329 | |
| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150810-68-7 | |
| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5-Carboxytetramethylrhodamine succinimidyl ester in scientific research?
A1: 5-Carboxytetramethylrhodamine succinimidyl ester (5-TAMRA-SE) is predominantly used as a fluorescent label for various biomolecules, enabling their visualization and tracking in biological systems. This property is highlighted in several research papers focusing on labeling peptides , proteins , and even DNA probes .
Q2: How does 5-TAMRA-SE attach to its target molecules?
A2: 5-TAMRA-SE reacts with primary amines present in target molecules. This typically involves the amine group of an N-terminal amino acid in peptides and proteins or lysine residues. The succinimidyl ester group of 5-TAMRA-SE acts as a leaving group, facilitating the formation of a stable amide bond with the target molecule .
Q3: Can you elaborate on the use of 5-TAMRA-SE in conjunction with energy transfer mechanisms?
A3: 5-TAMRA-SE can be strategically incorporated into peptides alongside other fluorophores to create "energy-transfer" substrates for studying protease activity . In these systems, 5-TAMRA-SE acts as a quencher for another fluorophore when the substrate is intact. Upon protease cleavage, the quenching effect is disrupted, leading to an increase in fluorescence that can be measured to monitor the enzymatic reaction.
Q4: How does the use of LEDs compare to lasers for fluorescence detection with 5-TAMRA-SE labeled molecules?
A4: Recent research indicates that LEDs offer a viable alternative to lasers for fluorescence detection in capillary electrophoresis applications utilizing 5-TAMRA-SE labeled molecules . This is significant because LEDs are more cost-effective, consume less energy, and exhibit greater stability compared to lasers.
Q5: Has 5-TAMRA-SE been used in studying specific biological targets?
A5: Yes, 5-TAMRA-SE has been instrumental in research involving nicotinic acetylcholine receptors (nAChRs). Specifically, it was used to create a fluorescent analogue of α-Conotoxin TxID, a selective antagonist for the α3β4 nAChR subtype . This fluorescent probe enabled the visualization and study of α3β4 nAChRs in cells.
Q6: Are there any studies showcasing the use of 5-TAMRA-SE in studying cellular processes?
A6: Research has demonstrated the ability of RAW264.7 macrophages to phagocytose apoptotic extracellular vesicles (ApoEVs) derived from bone marrow mesenchymal stem cells (BMMSCs) labeled with 5-TAMRA-SE . This highlights the potential of 5-TAMRA-SE in investigating cellular uptake and trafficking mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



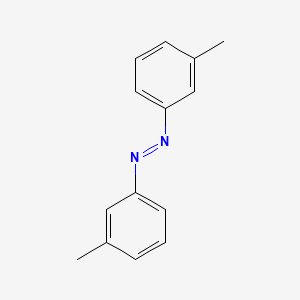
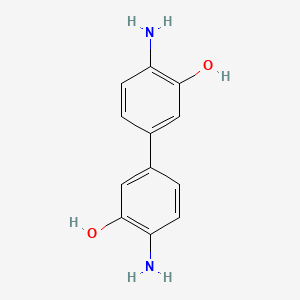
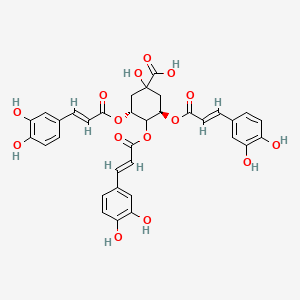


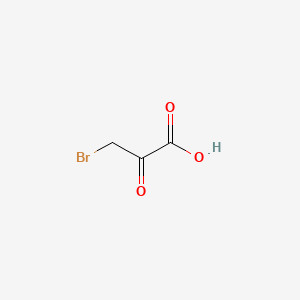
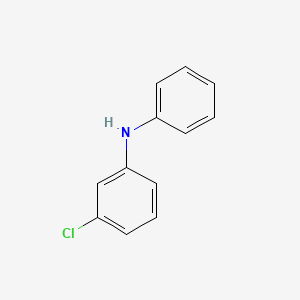
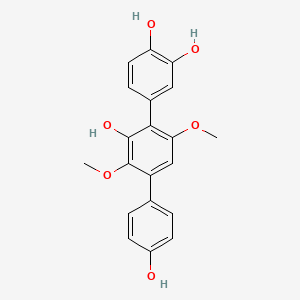
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
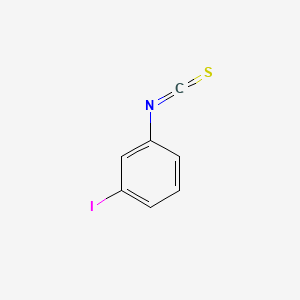
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)
